Methyl 2,5,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate
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Overview
Description
Methyl 2,5,5-trimethyl-1-oxaspiro[23]hexane-2-carboxylate is a chemical compound with the molecular formula C10H16O3 It is a member of the oxaspiro compounds, which are characterized by a spiro-connected oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,5,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate typically involves the isomerization of epoxy derivatives. For instance, the isomerization of 3-methylenecyclobutane-1-carbonitrile and methyl 3-methylenecyclobutane-1-carboxylate can be achieved using lithium diisopropylamide in an aprotic medium . This reaction leads to the formation of the corresponding 3-hydroxymethylbicyclobutane-1-carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate undergoes various chemical reactions, including:
Isomerization: The compound can undergo prototropic isomerization to form different structural isomers.
Epoxidation: The formation of spirooxiranes from methylenecyclobutanes through bromohydroxylation and dehydrobromination.
Common Reagents and Conditions
Lithium diisopropylamide: Used in the isomerization reactions in an aprotic medium.
N-bromosuccinimide (NBS): Used in the bromohydroxylation step during the synthesis of spirooxiranes.
Major Products Formed
3-Hydroxymethylbicyclobutane-1-carboxylic acid derivatives: Formed through the isomerization of epoxy derivatives.
Spirooxiranes: Formed through the epoxidation of methylenecyclobutanes.
Scientific Research Applications
Methyl 2,5,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2,5,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate involves its ability to undergo isomerization and epoxidation reactions. These reactions are facilitated by specific reagents and conditions, leading to the formation of various structural isomers and derivatives . The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the spiro-connected oxirane ring and the stability of the resulting products.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-methyl-2-propyl-1-oxaspiro[2.3]hexane-2-carboxylate: Similar in structure but with different alkyl substituents.
5,5-Dimethyl-1-oxaspiro[2.3]hexane: Another oxaspiro compound with a different substitution pattern.
Uniqueness
Methyl 2,5,5-trimethyl-1-oxaspiro[23]hexane-2-carboxylate is unique due to its specific structural features, such as the spiro-connected oxirane ring and the presence of multiple methyl groups
Properties
Molecular Formula |
C10H16O3 |
---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
methyl 2,5,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-8(2)5-10(6-8)9(3,13-10)7(11)12-4/h5-6H2,1-4H3 |
InChI Key |
ALSIOHIEUCNNLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(C1)C(O2)(C)C(=O)OC)C |
Origin of Product |
United States |
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